molecular formula C8H12N2OS B8537095 2-Methyl-2-(2-thienyl)propanohydrazide

2-Methyl-2-(2-thienyl)propanohydrazide

Cat. No. B8537095
M. Wt: 184.26 g/mol
InChI Key: SPHGAYKUANKMIR-UHFFFAOYSA-N
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Patent
US07776897B2

Procedure details

Hydrazine monohydrate (2.6 ml) was added to an ethanol (10 ml) solution of ethyl 2-methyl-2-(2-thienyl)propanoate (530 mg), followed by stirring at 70° C. for 48 hours. After the reaction solution and ethyl acetate were added to water, the organic layer was separated. Furthermore, the organic layer washed with saturated brine and, after drying over anhydrous sodium sulfate and filtration, the solvent was removed by evaporation under reduced pressure to obtain 447 mg of 2-methyl-2-(2-thienyl)propanohydrazide (colorless oil).
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].C(O)C.[CH3:7][C:8]([C:15]1[S:16][CH:17]=[CH:18][CH:19]=1)([CH3:14])[C:9](OCC)=[O:10].C(OCC)(=O)C>O>[CH3:7][C:8]([C:15]1[S:16][CH:17]=[CH:18][CH:19]=1)([CH3:14])[C:9]([NH:2][NH2:3])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
2.6 mL
Type
reactant
Smiles
O.NN
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
530 mg
Type
reactant
Smiles
CC(C(=O)OCC)(C)C=1SC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
by stirring at 70° C. for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
Furthermore, the organic layer washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over anhydrous sodium sulfate and filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
CC(C(=O)NN)(C)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 447 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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